Technical Guide: Synthesis and Characterization of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one
Technical Guide: Synthesis and Characterization of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the synthesis and characterization of the novel compound 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one. This compound is of interest due to its structural similarity to chalcones, a class of molecules known for a wide range of biological activities.[1][2][3][4] This guide details a feasible multi-step synthetic pathway, outlines comprehensive characterization protocols, and presents the expected analytical data in a structured format. Furthermore, a potential biological signaling pathway is proposed and visualized, providing context for its application in drug discovery and development.
Introduction
3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one is a heterocyclic ketone that incorporates a pyrrole ring N-acylated with a methoxyphenylpropanoyl group. The pyrrole moiety is a common scaffold in medicinal chemistry, and N-acylpyrroles are versatile synthetic intermediates.[5][6] The 3-(4-methoxyphenyl)propane-1-one substructure is related to chalcones, which are known to exhibit diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects.[2][3][7] The synthesis and characterization of this target compound provide a basis for future investigation into its potential therapeutic applications.
Synthetic Pathway
The synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one is proposed as a three-step process starting from commercially available 3-(4-methoxyphenyl)acrylic acid. The pathway involves hydrogenation of the acrylic acid, conversion to the corresponding acyl chloride, and subsequent N-acylation of pyrrole.
Experimental Protocols
Step 1: Synthesis of 3-(4-Methoxyphenyl)propanoic acid
A solution of 3-(4-methoxyphenyl)acrylic acid (15 g, 84.2 mmol) in tetrahydrofuran (50 mL) is treated with a catalytic amount of 10% palladium on activated carbon.[8] The mixture is subjected to hydrogenation at room temperature with continuous stirring for 5 hours.[8] Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield 3-(4-methoxyphenyl)propanoic acid as a white solid.[8]
Step 2: Synthesis of 3-(4-Methoxyphenyl)propanoyl chloride
To a solution of 3-(4-methoxyphenyl)propanoic acid (10 g, 55.5 mmol) in dry toluene (50 mL), thionyl chloride (8.0 g, 67.1 mmol) is added dropwise at 0 °C. The reaction mixture is then refluxed for 2 hours. After cooling to room temperature, the excess thionyl chloride and toluene are removed by distillation under reduced pressure to afford 3-(4-methoxyphenyl)propanoyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one
Pyrrole (4.1 g, 61.1 mmol) is dissolved in dry toluene (60 mL) and cooled to 0 °C in an ice bath. To this solution, a solution of 3-(4-methoxyphenyl)propanoyl chloride (11.0 g, 55.5 mmol) in dry toluene (20 mL) is added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into a mixture of ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product, 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one.[9]
Characterization Data
The structure and purity of the synthesized 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one can be confirmed by various spectroscopic methods. The expected data are summarized below.
NMR Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| 7.20 (t, 2H, J=2.2 Hz, Pyrrole H-2,5) | 170.5 (C=O) |
| 6.25 (t, 2H, J=2.2 Hz, Pyrrole H-3,4) | 158.0 (Ar-C) |
| 7.15 (d, 2H, J=8.6 Hz, Ar-H) | 133.0 (Ar-C) |
| 6.85 (d, 2H, J=8.6 Hz, Ar-H) | 129.5 (Ar-CH) |
| 3.80 (s, 3H, OCH₃) | 121.0 (Pyrrole C-2,5) |
| 3.10 (t, 2H, J=7.6 Hz, -CH₂-CO) | 114.0 (Ar-CH) |
| 2.95 (t, 2H, J=7.6 Hz, Ar-CH₂-) | 111.0 (Pyrrole C-3,4) |
| 55.2 (OCH₃) | |
| 38.0 (-CH₂-CO) | |
| 30.0 (Ar-CH₂-) |
IR and Mass Spectrometry
| Technique | Expected Values |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch, amide), ~1510, 1450 (C=C stretch, aromatic), ~1245 (C-O stretch, ether), ~1350 (C-N stretch) |
| Mass Spec (EI) | m/z (%): 229 (M⁺), 134, 121, 91, 77 |
Potential Biological Activity and Signaling Pathway
Chalcone analogs are known to interact with various biological targets.[1][2][7] One of the well-studied pathways involves the inhibition of the pro-inflammatory transcription factor NF-κB. Many chalcones exert their anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB. The proposed signaling pathway below illustrates this potential mechanism of action for 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-(4-Methoxyphenyl)propionic acid | 1929-29-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
